10-Hydroxywarfarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

structure given in first source

Introduction and Significance of 10-Hydroxywarfarin

References

- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Reductive Elimination Pathway for 10- ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [acs.figshare.com]

- 5. Carbonyl reduction of warfarin: Identification and ... [sciencedirect.com]

Comprehensive Technical Guide: Structural Identification and Analysis of 10-Hydroxywarfarin

Then, I will now begin writing the main body of the paper.

Introduction and Clinical Relevance

Warfarin remains one of the most widely prescribed oral anticoagulants globally, used for the prevention and treatment of thromboembolic disorders in diverse clinical settings. Administered as a racemic mixture of R- and S-enantiomers, warfarin exhibits complex metabolism that significantly contributes to the well-documented interindividual variability in patient response [1] [2]. This variability often leads to challenges in dose optimization, potentially resulting in adverse bleeding events or ineffective anticoagulation therapy. The metabolic profile of warfarin involves multiple cytochrome P450 enzymes that catalyze the formation of various hydroxy metabolites, each with distinct pharmacological properties and clinical implications [2].

Among these metabolites, 10-hydroxywarfarin (W10) represents a particularly significant analyte due to its unique characteristics. Unlike other hydroxylated metabolites, this compound possesses anticoagulant activity and demonstrates the capacity to inhibit S-warfarin metabolism, potentially influencing overall therapeutic outcomes [1] [3]. Furthermore, this compound is notable as the only primary metabolite that does not undergo glucuronidation, presenting a distinctive elimination pathway that differs from other hydroxylated metabolites [1]. The structural identification and accurate quantification of this compound therefore play crucial roles in understanding warfarin pharmacology, assessing metabolic phenotypes, and optimizing anticoagulant therapy for individual patients.

Chemical Characteristics and Structural Properties

This compound is a monohydroxylated metabolite of warfarin characterized by the addition of a hydroxyl group at the C10 position on the warfarin molecule. This structural modification introduces a second chiral center to the molecule, resulting in four possible stereoisomers that complicate analytical characterization [2]. The base molecular weight of warfarin is 308.33 g/mol, with hydroxylation increasing the molecular weight to 324.33 g/mol for all hydroxywarfarin metabolites, including this compound [2].

The structural similarity between this compound and other hydroxywarfarins presents significant analytical challenges, as these metabolites are isomeric compounds that differ only in the regio-chemistry of the hydroxyl functional group [2]. Unlike other major hydroxy metabolites, this compound demonstrates unique metabolic behavior—it does not undergo glucuronidation like the 6-, 7-, and 8-hydroxy metabolites, which are substrates for UGT1A10-mediated glucuronidation [4]. This distinctive property suggests fundamental differences in the molecular interactions and steric hindrance at the glucuronidation site, making this compound an intriguing subject for structural and metabolic studies.

Table 1: Comparative Structural Characteristics of Major Warfarin Metabolites

| Metabolite | Molecular Weight (g/mol) | Chiral Centers | Glucuronidation | Major CYP Enzyme(s) |

|---|---|---|---|---|

| Warfarin | 308.33 | 1 | No | N/A |

| 6-Hydroxywarfarin | 324.33 | 1 | Yes [4] | CYP2C9 |

| 7-Hydroxywarfarin | 324.33 | 1 | Yes [4] | CYP2C9 |

| 8-Hydroxywarfarin | 324.33 | 1 | Yes [4] | Multiple CYP enzymes |

| This compound | 324.33 | 2 | No [1] | CYP3A4 (R-warfarin) |

| 4'-Hydroxywarfarin | 324.33 | 1 | Yes | CYP1A2 |

The electronic properties and steric configuration of this compound significantly influence its chemical behavior and analytical detection. Introduction of the hydroxyl group at C10 alters electron distribution across the coumarin ring system, affecting ionization efficiency in mass spectrometric analysis. The presence of multiple stereoisomers further complicates chromatographic separation, requiring highly selective chiral stationary phases or sophisticated separation techniques to resolve individual enantiomers [5] [2].

Analytical Techniques for Separation and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for comprehensive analysis of this compound and other warfarin metabolites. Modern approaches utilize chiral stationary phases to achieve baseline separation of enantiomers, which is essential for accurate quantification and metabolic profiling. The HYPERSIL CHIRAL-OT column, featuring cellulose tris-(3,5-dimethylphenyl-carbamate) modified silica, has demonstrated excellent performance in resolving warfarin and its hydroxylated metabolites [2].

Optimal chromatographic separation is achieved using isocratic elution with a mobile phase consisting of 0.1% formic acid in water (phase A) and 0.1% formic acid in acetonitrile (phase B) in a 60:40 ratio. This composition provides sufficient selectivity and resolution while maintaining compatibility with mass spectrometric detection. The flow rate is typically maintained at 0.40 mL/min with a column temperature of 30°C, achieving complete separation within a 50-minute analytical run [2]. For mass spectrometric detection, negative ion mode with electrospray ionization provides optimal sensitivity for this compound. The following instrument parameters have been reported for reliable detection: gas temperature 250°C, gas flow 12 L/min, nebulizer pressure 35 psi, sheath gas temperature 300°C, sheath gas flow 11 L/min, and capillary voltage 4000 V [2].

Table 2: Mass Spectrometric Parameters for Warfarin and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |

|---|---|---|---|---|

| S/R-Warfarin | 307.09 | 250 | 250 | 25 |

| S/R-7-OH-Warfarin | 323.09 | 177 | 250 | 21 |

| S/R-10-OH-Warfarin | 323.09 | 232.09 | 250 | 25 |

| Internal Standard (Diclofenac) | 294 | 250 | 180 | 12 |

Capillary Electrophoresis with Cyclodextrin Modification

Capillary electrophoresis offers an alternative approach for chiral separation of this compound, particularly valuable for studying stereoselective interactions and binding thermodynamics. Methyl-β-cyclodextrin (Me-β-CD) has been identified as a particularly effective chiral selector for warfarin and this compound enantiomers, demonstrating superior enantioselectivity compared to other cyclodextrin derivatives [5].

The separation mechanism involves the formation of inclusion complexes between the analytes and cyclodextrin cavity, with differential stability constants for each enantiomer resulting in migration time differences. Method optimization requires careful consideration of both cyclodextrin concentration and operating temperature, as these parameters significantly impact complexation equilibrium and separation efficiency. Experimental evidence suggests that higher temperatures (e.g., 35°C) favor improved resolution-to-analysis time ratio, while lower temperatures (e.g., 15°C) provide higher selectivity based on differences in relative migration times [5].

Metabolic Pathways and Enzymology

The metabolism of warfarin to this compound involves complex enzymatic pathways with significant stereoselectivity. R-warfarin is predominantly metabolized to this compound via CYP3A4, while multiple CYP enzymes contribute to the formation of this metabolite from S-warfarin [2]. This metabolic pathway represents a significant route for R-warfarin clearance, with this compound constituting a major metabolite detected in patient plasma.

Unlike other hydroxywarfarins, this compound does not undergo Phase II glucuronidation conjugation, instead following a novel reductive pathway as an alternative elimination route [1] [3]. This reductive metabolism occurs at the C11 position, converting the carbonyl group to hydroxyl groups and producing warfarin alcohols as secondary metabolites. Computational modeling using the Rainbow deep neural network model predicts higher reduction likelihood for this compound compared to parent warfarin, suggesting this pathway may be particularly relevant for this metabolite's clearance [1].

The following diagram illustrates the major metabolic pathways of warfarin, highlighting the position of this compound:

caption: Major metabolic pathways of warfarin, highlighting this compound formation and elimination.

The reductive metabolism of this compound is primarily catalyzed by carbonyl reductase 1 (CBR1) and, to a lesser extent, aldo-keto reductase 1C3 (AKR1C3) [1] [6]. These enzymes demonstrate enantioselectivity toward R substrates and enantiospecificity for S alcohol metabolites, adding another layer of complexity to the metabolic fate of this compound. The location of the hydroxyl group significantly impacts reduction selectivity among hydroxywarfarins, with this compound showing distinct reduction efficiency compared to other positional isomers [1].

Experimental Protocols and Methodologies

In Vitro Metabolic Reactions

Preparation of Human Liver Cytosol (HLC) Incubations

- Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride).

- Incubation Setup: In a final volume of 200 μL, combine HLC (0.5-1.0 mg protein/mL), hydroxywarfarin substrate (1-100 μM, prepared in methanol with final organic solvent concentration <1%), and NADPH regenerating system in potassium phosphate buffer.

- Control Preparations: Include negative controls without NADPH regenerating system and without substrate to account for non-enzymatic reactions and background interference, respectively.

- Incubation Conditions: Incubate reactions at 37°C with gentle shaking for 10-60 minutes, optimizing time to ensure linear metabolite formation.

- Reaction Termination: Stop reactions by adding 200 μL ice-cold acetonitrile, vortex for 30 seconds, and place on ice.

- Sample Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C, collect supernatant for analysis [1].

LC-MS/MS Analysis of this compound

Sample Preparation and Analysis

- Protein Precipitation: Mix 50 μL of incubation supernatant or plasma sample with 150 μL of internal standard solution (diclofenac, 100 ng/mL in acetonitrile).

- Centrifugation: Vortex for 30 seconds, centrifuge at 14,000 × g for 10 minutes at 4°C.

- Chromatographic Conditions:

- Column: HYPERSIL CHIRAL-OT (4.6 × 150 mm, 3.0 μm)

- Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) (60:40 isocratic)

- Flow Rate: 0.40 mL/min

- Column Temperature: 30°C

- Injection Volume: 2 μL

- Mass Spectrometric Detection:

- Ionization Mode: Negative electrospray ionization

- Gas Temperature: 250°C

- Gas Flow: 12 L/min

- Nebulizer Pressure: 35 psi

- Sheath Gas Temperature: 300°C

- Sheath Gas Flow: 11 L/min

- Capillary Voltage: 4000 V

- Nozzle Voltage: 500 V

- MRM Transitions: Monitor 323.09 → 232.09 for this compound with fragmentor voltage 250 V and collision energy 25 V [2].

Enzyme Kinetics and Inhibition Studies

Characterization of Reductive Metabolism

- Substrate Concentration Range: Prepare this compound at concentrations ranging from 1-100 μM for steady-state kinetic analysis.

- Enzyme Source Selection: Use human liver cytosol or recombinant enzymes (CBR1, AKR1C3) at appropriate protein concentrations.

- Inhibition Phenotyping: Include specific enzyme inhibitors such as 50 μM fenofibrate for CBR1 and 10 μM flufenamic acid for AKR1C3 to determine enzyme contributions.

- Kinetic Parameter Calculation: Determine Vmax and Km values by fitting metabolite formation data to appropriate kinetic models (Michaelis-Menten, substrate inhibition) using non-linear regression analysis.

- Data Normalization: Express metabolic rates as pmol product formed/min/mg protein, with determinations performed in triplicate to ensure statistical reliability [1].

Data Interpretation and Analytical Considerations

Mass Spectrometric Data Analysis

Interpretation of mass spectrometric data for this compound requires careful attention to chromatographic resolution and fragmentation patterns. The characteristic precursor ion for all hydroxywarfarins appears at m/z 323.09 in negative ion mode, representing the deprotonated molecule [M-H]⁻. The product ion spectrum of this compound shows a predominant fragment at m/z 232.09, which differs from the fragment at m/z 177 observed for 6- and 7-hydroxywarfarins, providing a means for regioisomer differentiation [2].

For absolute quantification, calibration curves should be constructed using authentic standards spanning concentrations from 1.0 to 800 ng/mL. The lower limit of quantification (LLOQ) for this compound enantiomers is typically 1.0 ng/mL, with precision (RSD) <15% and accuracy within ±20% of nominal concentrations [2]. Matrix effects should be evaluated by comparing analyte response in post-extraction spiked samples to neat solutions, with ion suppression/enhancement not exceeding ±25%.

Kinetic Parameter Determination

Analysis of this compound reduction kinetics reveals distinctive enzyme selectivity and catalytic efficiency. Experimental data indicate that CBR1 serves as the primary reductase, with AKR1C3 contributing to a lesser extent. The reduction of this compound demonstrates enantioselectivity toward R substrates, with enantiospecific formation of S alcohol metabolites [1]. Kinetic parameters should be derived from initial velocity measurements under conditions of linear metabolite formation with respect to time and protein concentration.

When comparing the reductive metabolism of different hydroxywarfarin isomers, this compound shows significantly higher reduction efficiency compared to warfarin and other hydroxy metabolites based on computational predictions using the Rainbow Model [1]. This model, trained on 9,674 unique molecules and 20,736 human metabolic records, generates scores from 0 to 1.0 for reaction likelihood at specific molecular sites, providing a valuable tool for predicting metabolic preferences.

Conclusion and Future Perspectives

The structural identification and comprehensive analysis of this compound represent critical components in understanding warfarin pharmacology and addressing the challenges associated with its clinical use. The unique metabolic fate of this compound, particularly its alternative reductive elimination pathway compared to the glucuronidation route of other hydroxy metabolites, highlights the complexity of warfarin metabolism and its implications for therapeutic outcomes [4] [1].

Future research directions should focus on several key areas. First, the clinical correlation between this compound concentrations and anticoagulant response warrants further investigation in diverse patient populations. Second, the potential impact of genetic polymorphisms in CBR1 and AKR1C3 on this compound reduction and overall warfarin response remains largely unexplored. Third, the development of high-throughput methods for simultaneous quantification of warfarin and all its major metabolites, including this compound stereoisomers, would facilitate large-scale clinical studies and personalized dosing approaches.

Advancements in analytical technologies, particularly in chiral separations and high-resolution mass spectrometry, continue to improve our ability to characterize this compound and other complex metabolites. Additionally, the integration of computational prediction models with experimental validation provides a powerful approach for anticipating metabolic behavior and identifying potential drug interactions. As these methodologies evolve, so too will our understanding of this compound's role in warfarin therapy, ultimately contributing to safer and more effective anticoagulant treatment.

References

- 1. Discovery of Novel Reductive Elimination Pathway for 10- ... [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Characterization and Determination of ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Reductive Elimination Pathway for 10 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of hydroxywarfarin binding site in human UDP glucuronosyltransferase 1a10: phenylalanine90 is crucial for the glucuronidation of 6- and 7-hydroxywarfarin but not 8-hydroxywarfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclodextrin-assisted enantioseparation of warfarin and 10 ... [sciencedirect.com]

- 6. Discovery of Novel Reductive Elimination Pathway for 10- ... [profiles.wustl.edu]

10-hydroxywarfarin metabolic pathway elucidation

Introduction to 10-Hydroxywarfarin Metabolism

This compound is a major metabolite of the anticoagulant drug warfarin, formed primarily by CYP3A4-mediated oxidation of R-warfarin [1] [2]. Unlike other primary hydroxywarfarin metabolites, it is the only one that does not undergo subsequent glucuronidation and is not eliminated unchanged in urine, making its elimination pathway a subject of investigation [3] [4]. A 2022 study identified a novel reductive elimination pathway as clinically significant for its clearance [3].

The following diagram outlines the key metabolic fate and clinical relevance of this compound:

Key metabolic and clinical pathway of this compound.

Quantitative Kinetic Data and Enzyme Affinity

The metabolic clearance of this compound and its interaction with CYP enzymes are quantifiable. The following tables summarize key kinetic and inhibition parameters.

Table 1: Experimental Reduction Efficiency of Hydroxywarfarins [3] This table shows the relative efficiency of reducing different hydroxywarfarin isomers compared to the parent warfarin drug.

| Compound | Reduction Efficiency Relative to Warfarin |

|---|---|

| This compound | More efficiently reduced |

| 6-Hydroxywarfarin | Less efficiently reduced |

| 7-Hydroxywarfarin | Less efficiently reduced |

| 8-Hydroxywarfarin | Less efficiently reduced |

| 4'-Hydroxywarfarin | Less efficiently reduced |

Table 2: Inhibition of CYP2C9 by Hydroxywarfarin Metabolites [5] This table shows how effectively different hydroxywarfarin metabolites inhibit the CYP2C9 enzyme, which is crucial for metabolizing the more potent S-warfarin.

| Hydroxywarfarin Metabolite | Affinity for CYP2C9 (Relative to S-Warfarin) | Notes on Abundance |

|---|---|---|

| This compound | ~3-fold higher affinity | Second most abundant plasma metabolite |

| 7-Hydroxywarfarin | Lower affinity, but significant inhibition | Most abundant plasma metabolite |

| 4'-Hydroxywarfarin | Lower affinity | - |

| 6-Hydroxywarfarin | Lower affinity | - |

| 8-Hydroxywarfarin | Lower affinity | - |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

Protocol for Steady-State Reduction Assay with Human Liver Cytosol [3] [4]

This protocol is used to characterize the reductive metabolism of this compound.

- Reaction Components:

- Enzyme Source: Human liver cytosol (e.g., pooled from 150 donors, HLC150 from Corning Gentest).

- Substrate: rac-10-hydroxywarfarin isomers (source: Toronto Research Chemicals).

- Cofactor: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, MgCl₂, and glucose-6-phosphate dehydrogenase).

- Buffer: 50 mM potassium phosphate, pH 7.4.

- Reaction Procedure:

- Prepare incubation mixtures containing cytosol, buffer, and the substrate (hydroxywarfarin prepared in methanol).

- Pre-incubate the mixture at 37°C.

- Initiate the reaction by adding the NADPH-regenerating system.

- Run the reaction under steady-state conditions (determined by prior time-course and protein linearity experiments).

- Terminate the reaction at a set time (e.g., 45 min) by adding an equal volume of ethanol containing an internal standard (e.g., 7-hydroxycoumarin).

- Analysis by LC-MS/MS:

- Centrifuge the quenched reaction to pellet protein.

- Inject the supernatant into an LC-MS/MS system.

- Chromatography: Use a reverse-phase column (e.g., Zorbax Eclipse 5 μm XDB-C18, 4.6 × 150 mm) at 40°C with a gradient elution method to resolve metabolites.

- Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI). Monitor specific multiple reaction monitoring (MRM) transitions for this compound alcohols and parent compounds.

Protocol for Reductase Inhibitor Phenotyping [3]

This method identifies the specific enzymes responsible for the reduction.

- Inhibitors: Use selective chemical inhibitors for candidate reductases.

- Procedure: Pre-incubate human liver cytosol with inhibitors before adding the substrate (this compound) and NADPH cofactor.

- Interpretation: A significant decrease in the formation of this compound alcohols in the presence of a specific inhibitor (e.g., for CBR1) indicates that enzyme's involvement.

Protocol for Assessing CYP2C9 Inhibition [5]

This protocol evaluates the potential for this compound to cause metabolic feedback inhibition.

- Enzyme Source: Recombinant CYP2C9 or pooled human liver microsomes.

- Assay: Incubate the enzyme source with S-warfarin (the CYP2C9 substrate) and varying concentrations of this compound (the inhibitor) in the presence of an NADPH-regenerating system.

- Analysis: Quantify the formation of S-warfarin metabolites (e.g., S-7-hydroxywarfarin) using LC-MS/MS.

- Data Fitting: Analyze the kinetic data using non-linear regression to determine the inhibition constant (Ki), revealing the potency of this compound as a competitive inhibitor of CYP2C9.

Clinical and Research Implications

The elucidation of this pathway has direct implications for understanding warfarin's effects:

- Explaining Inter-individual Variability: Variability in the activity of CBR1 or AKR1C3 could contribute to differences in how patients metabolize and respond to warfarin [3].

- Risk Assessment for Interactions: The dual role of this compound as a metabolite and a potent CYP2C9 inhibitor creates a potential for product-feedback inhibition [5]. High levels of this metabolite could slow the further metabolism of the more active S-warfarin, potentially leading to its accumulation and an increased risk of bleeding.

- Guiding Personalized Therapy: In the future, understanding a patient's complete metabolic phenotype (including reductase activity) could help in personalizing warfarin dosing for improved efficacy and safety [3] [2].

References

- 1. Metabolic insights into the warfarin-mango interaction [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Characterization and Determination of ... [mdpi.com]

- 3. Discovery of Novel Reductive Elimination Pathway for 10- ... [frontiersin.org]

- 4. Discovery of Novel Reductive Elimination Pathway for 10- ... [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

basic pharmacology of 10-hydroxywarfarin metabolite

Core Pharmacology of 10-Hydroxywarfarin

The following table summarizes the fundamental characteristics of the this compound metabolite [1] [2] [3].

| Property | Description |

|---|---|

| Parent Drug | Warfarin (a racemic mixture of R- and S-enantiomers) [4]. |

| Forming Enzyme | Primarily CYP3A4, acting on both R- and S-warfarin [2] [3] [4]. |

| Elimination Pathway | Unlike other hydroxywarfarins, it is not glucuronidated. Its primary elimination pathway is reduction by carbonyl reductases (CBR1) to form alcohol metabolites [1] [2]. |

| Pharmacological Activity | Exhibits anticoagulant activity by inhibiting VKORC1 and can inhibit the metabolism of S-warfarin [1] [3]. |

| Clinical Significance | Its elimination pathway is clinically relevant due to its own activity and its ability to inhibit the clearance of the more potent S-warfarin enantiomer, potentially influencing overall anticoagulant effect [1]. |

Metabolic Pathways Involving this compound

The diagram below illustrates the key metabolic pathways for S-warfarin, highlighting the position of this compound.

S-Warfarin Metabolic Pathways: This chart shows the primary (CYP2C9) and minor (CYP3A4) oxidative metabolism of S-warfarin, followed by the distinct elimination pathways of its major metabolites. [1] [2] [5]

Quantitative Data and Experimental Findings

Research has yielded key quantitative insights into the behavior of this compound, as summarized below.

| Parameter | Finding / Value | Experimental System | Citation |

|---|---|---|---|

| CYP2C9 Inhibition | Most potent inhibitor among hydroxywarfarins; approx. 3-fold higher affinity for CYP2C9 than S-warfarin itself [3]. | Recombinant CYP2C9 & Human Liver Microsomes [3]. | [3] |

| Reduction Efficiency | Modeling correctly predicted more efficient reduction compared to parent warfarin [1]. | Computational (Rainbow Model) & Human Liver Cytosol [1]. | [1] |

| Reductase Enzymes | CBR1 is the primary enzyme responsible for its reduction, with a lesser contribution from AKR1C3 [1]. | Human Liver Cytosol with enzyme characterization [1]. | [1] |

| Enantioselectivity | Reductive reactions are predicted to be enantioselective toward R- substrates and enantiospecific for S- alcohol metabolites [1]. | Studies with purified enantiomers of 7-hydroxywarfarin [1]. | [1] |

Key Experimental Protocols

The following methodologies are critical for investigating the formation and elimination of this compound.

Studying Reductive Metabolism using Human Liver Cytosol

This protocol is used to characterize the novel reductive elimination pathway of this compound [1].

- Experimental System: Human liver cytosol (pooled from multiple donors).

- Key Reagents:

- Substrate: this compound isomers.

- Cofactor: NADPH-regenerating system.

- Procedure:

- Incubation: Cytosol is incubated with the substrate and cofactor at 37°C.

- Termination: The reaction is stopped by adding acetonitrile.

- Analysis: The supernatant is analyzed via Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to monitor the disappearance of this compound and the appearance of its alcohol metabolites.

- Enzyme Identification: Specific enzymes like CBR1 are identified using chemical inhibitors or by correlating activity with enzyme expression levels [1].

Assessing CYP2C9 Inhibition Potential

This method determines how this compound inhibits the primary metabolic enzyme for S-warfarin [3].

- Experimental Systems: Recombinant CYP2C9 enzyme and pooled human liver microsomes.

- Key Reagents:

- Target substrate: S-Warfarin.

- Inhibitor: this compound.

- Cofactor: NADPH-regenerating system.

- Procedure:

- Steady-State Kinetics: The enzyme is incubated with varying concentrations of both S-warfarin and this compound.

- Reaction Quenching: Reactions are quenched with ethanol after a set time (e.g., 45 minutes).

- Metabolite Quantification: The formation of S-warfarin's primary metabolites (6- and 7-hydroxywarfarin) is measured using LC-MS/MS to determine the kinetic parameters of inhibition (e.g., Kᵢ) [3].

References

- 1. Discovery of Novel Reductive Elimination Pathway for... [pmc.ncbi.nlm.nih.gov]

- 2. A physiologically‐based pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

- 4. Warfarin: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 5. Analysis of R- and S-Hydroxywarfarin Glucuronidation ... [sciencedirect.com]

Comprehensive Technical Guide: 10-Hydroxywarfarin Formation by CYP3A4

Introduction and Biological Significance

10-hydroxywarfarin represents a critical metabolite in the complex metabolic pathway of the widely prescribed anticoagulant warfarin. As a racemic drug administered as a mixture of R- and S-enantiomers, warfarin exhibits differential metabolism based on chirality, with CYP3A4 serving as the primary enzyme responsible for 10-hydroxylation of the less potent R-enantiomer. This metabolic transformation holds significant clinical importance due to warfarin's narrow therapeutic index and substantial inter-individual variability in dosing requirements, which can lead to serious adverse events including hemorrhage or thrombotic events with underdosing.

The clinical relevance of this compound extends beyond merely being a metabolic product. Recent evidence indicates that this metabolite accumulates in plasma at significant levels, potentially reaching concentrations that make it the second most abundant metabolite in patients undergoing warfarin therapy. Unlike other hydroxywarfarin metabolites, this compound follows a unique elimination pathway as it does not undergo glucuronidation, with its clearance mechanism remaining partially characterized. Emerging research has identified a novel reductive elimination pathway for this compound, potentially contributing to its clearance and introducing another variable in understanding the complex pharmacokinetics of warfarin therapy [1].

Kinetic Characterization of CYP3A4-Mediated this compound Formation

Enzymology and Catalytic Specificity

CYP3A4 demonstrates distinct catalytic preference for R-warfarin over S-warfarin for the 10-hydroxylation reaction. This enantioselectivity is particularly important clinically because S-warfarin possesses 3-5 times greater anticoagulant potency than its R-counterpart. The CYP3A family includes several isoforms with varying capabilities for warfarin metabolism. While CYP3A4 serves as the primary enzyme for this compound formation, CYP3A5 and CYP3A7 also contribute to this metabolic pathway, though with different efficiency and regioselectivity profiles. These isoform-specific differences may explain some of the population variability in warfarin metabolism, particularly in African-American populations with higher CYP3A5 expression or pediatric populations with CYP3A7 activity [2].

The kinetic parameters of CYP3A4-mediated this compound formation have been characterized using multiple experimental systems, including recombinant enzymes, human liver microsomes, and advanced analytical techniques. These parameters provide crucial insights into the enzyme's affinity and capacity for warfarin metabolism, helping researchers and clinicians understand potential drug-drug interactions and metabolic variability among patients.

Quantitative Kinetic Parameters

Table 1: Kinetic Parameters for this compound Formation by CYP3A4

| Enzyme System | Substrate | Km (μM) | Vmax | Reference |

|---|---|---|---|---|

| Recombinant CYP3A4 | R-warfarin | 166 ± 12 μM | 713 ± 14 pmol/min/nmol CYP3A4 | [3] |

| Recombinant CYP3A4 | R-warfarin | 166 ± 12 μM | 91.4 pmol/min/mg | [4] |

| Human Liver Microsomes | R-warfarin | Not reported | 5-fold stimulation with quinidine | [5] |

| Human Liver Microsomes | S-warfarin | Not reported | 3-fold stimulation with quinidine | [5] |

Table 2: Comparative CYP3A Isoform Efficiency in Warfarin Metabolism

| CYP Isoform | Preferred Substrate | Primary Metabolites | Catalytic Efficiency |

|---|---|---|---|

| CYP3A4 | R-warfarin | This compound | Highest efficiency |

| CYP3A5 | R-warfarin | 10- and 4'-hydroxywarfarin | Intermediate efficiency |

| CYP3A7 | R-warfarin | 10- and 4'-hydroxywarfarin | Lowest efficiency |

The moderate Km value of approximately 166 μM indicates intermediate binding affinity of R-warfarin to the CYP3A4 active site, consistent with CYP3A4's role as a broad-specificity enzyme with relatively high capacity. The Vmax values demonstrate the substantial metabolic capacity of this enzyme when operating at saturation. Importantly, these kinetic parameters can be significantly influenced by allosteric effectors and concomitant medications, as demonstrated by the quinidine-mediated stimulation of this compound formation [5].

Experimental Methodologies and Analytical Approaches

Capillary Electrophoresis with Fluorescence Detection

Capillary Electrophoresis (CE) with fluorescence detection represents a powerful analytical technique for studying CYP3A4-mediated warfarin metabolism. The native fluorescence of warfarin (excitation maximum 310 nm, emission maximum 418 nm) enables highly sensitive detection without requiring derivative labeling. The CE method offers several advantages including high separation efficiency, minimal sample requirements, and rapid analysis times, making it ideal for enzyme kinetic studies [3] [4].

The standard separation conditions for quantifying this compound formation include:

- Capillary specifications: 80.5 cm total length (75 μm internal diameter, 60 cm effective length)

- Separation buffer: 50 mM sodium phosphate buffer (pH 6.5)

- Applied voltage: 23 kV (generating approximately 90 μA current)

- Detection parameters: Fluorescence detection with excitation at 310 nm and emission at 418 nm

- Capillary temperature: Maintained at 37°C to match physiological conditions

The separation optimization process typically involves testing various buffer compositions (phosphate, Tris-HCl, Tris-H3PO4, and borate) across different pH values to achieve optimal resolution between substrate and product. The slightly acidic pH of 6.5 provides superior separation compared to the physiological pH of 7.4 typically used for CYP enzymatic reactions. This method demonstrates excellent sensitivity and broad dynamic range, enabling accurate quantification of metabolite formation across substrate concentrations relevant for kinetic analysis [4].

LC-MS/MS Methods for Hydroxywarfarin Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a complementary approach for analyzing this compound formation with high specificity and sensitivity. The typical LC-MS/MS configuration for warfarin metabolite analysis includes:

- Chromatography system: Agilent 1100 HPLC system or equivalent

- Mass spectrometer: API4000 Triple Quadrupole mass spectrometer

- Analytical column: Zorbax Eclipse 5μm XDB-C18 column (4.6 × 150 mm)

- Column temperature: Maintained at 40°C

- Mobile phase: Gradient method with aqueous and organic components (typically water/acetonitrile or water/methanol with modifiers)

The LC-MS/MS approach enables comprehensive metabolite profiling by simultaneously quantifying all major hydroxywarfarin metabolites, making it particularly valuable for studying metabolic interactions and inhibition patterns. This method effectively separates and detects 4'-, 6-, 7-, 8-, and this compound isomers along with the parent warfarin compounds, providing a complete picture of the metabolic landscape [6].

Enzyme Inhibition Studies

Inhibition phenotyping represents a critical component in understanding the metabolic fate and potential drug interactions of this compound. Standard protocols for assessing CYP2C9 inhibition by hydroxywarfarins include:

- Enzyme sources: Recombinant CYP2C9*1 (25 nM) or pooled human liver microsomes (2.0 mg/mL protein)

- Incubation conditions: 50 mM potassium phosphate buffer (pH 7.4), 37°C

- Reaction initiation: NADPH-regenerating system

- Termination: Equal volume of ethanol containing internal standard (7-hydroxycoumarin) at 45 minutes

- Analysis: LC-MS/MS quantification of 6- and 7-hydroxywarfarin formation

These studies have revealed that This compound potently inhibits CYP2C9 with approximately 3-fold higher affinity than the parent S-warfarin compound, providing important insights into potential feedback inhibition mechanisms that may influence warfarin metabolism in patients [6].

Experimental workflow for studying this compound formation by CYP3A4, showing two complementary analytical approaches.

Regulatory Mechanisms and Metabolic Interactions

Metabolic Pathways and Elimination

The metabolic fate of this compound differs significantly from other hydroxywarfarin metabolites. While 6-, 7-, 8-, and 4'-hydroxywarfarins undergo subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) for elimination, this compound follows an alternative pathway. Recent research has identified that this compound undergoes enzymatic reduction by carbonyl reductases, primarily CBR1 and to a lesser extent AKR1C3, forming hydroxylated warfarin alcohols. This reductive pathway may represent a significant elimination route for this compound, potentially contributing to its clearance from circulation [1].

The reductive metabolism of hydroxywarfarins demonstrates significant regioselectivity and enantioselectivity. The reduction reaction favors R-hydroxywarfarin substrates and produces predominantly S-alcohol metabolites. This stereochemical preference adds another layer of complexity to understanding the overall metabolic handling of warfarin and its metabolites. The efficiency of reduction varies among hydroxywarfarin isomers, with this compound showing more efficient reduction compared to the parent warfarin compound [1].

Transcriptional Regulation and Nuclear Receptor Interactions

Nuclear receptor signaling plays a crucial role in regulating the expression of drug-metabolizing enzymes, including CYP3A4. Recent evidence indicates that R-warfarin interacts with the pregnane X receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor controlling expression of numerous genes involved in drug metabolism. This interaction leads to increased transcription of CYP3A4 and CYP2C9 genes, potentially creating a positive feedback loop that enhances warfarin metabolism over time [7].

Interestingly, This compound itself demonstrates potent PXR activation capabilities, suggesting that this metabolite may contribute to its own metabolic regulation through induction of CYP3A4 expression. This finding has important implications for understanding the autoinduction potential of warfarin metabolism and may partially explain the dosage adjustments sometimes required during prolonged warfarin therapy. The enantioselective nature of this regulation, with R-warfarin being a more potent PXR activator than S-warfarin, further highlights the metabolic complexities arising from warfarin's chiral nature [7].

Drug Interactions and Allosteric Modulation

CYP3A4 exhibits complex kinetic behavior including allosterism and heterotropic cooperativity, which can significantly impact this compound formation. Quinidine, typically known as a CYP2D6 inhibitor, paradoxically stimulates CYP3A4-mediated warfarin metabolism. Studies demonstrate that quinidine increases the formation of this compound from R-warfarin by approximately 5-fold and 4'-hydroxywarfarin from S-warfarin by approximately 3-fold in human liver microsomes [5].

This allosteric stimulation manifests as increased Vmax values without significant changes in Km, consistent with a mechanism of increased catalytic efficiency rather than enhanced substrate binding. The stimulation pattern supports the hypothesis that CYP3A4 contains multiple binding domains that can accommodate both substrate and effector molecules simultaneously, leading to complex drug interaction profiles that must be considered during clinical co-administration of warfarin with other medications [5].

Table 3: Inhibitory Potential of Hydroxywarfarins on CYP2C9 Activity

| Hydroxywarfarin Metabolite | Inhibition Potency | Relative Affinity | Clinical Implications |

|---|---|---|---|

| This compound | Most potent inhibitor | ~3-fold higher than S-warfarin | Significant potential for feedback inhibition |

| 4'-hydroxywarfarin | High affinity inhibitor | Comparable to this compound | CYP3A4 product inhibition |

| 7-hydroxywarfarin | Weak inhibitor, but abundant | Lower affinity, high abundance | Potential cumulative effect |

| 6-hydroxywarfarin | Moderate inhibitor | Intermediate affinity | Contributory effect |

| 8-hydroxywarfarin | Moderate inhibitor | Intermediate affinity | Contributory effect |

Metabolic pathways and regulatory interactions of this compound, showing formation, elimination, and feedback mechanisms.

Conclusion and Research Implications

The formation of This compound by CYP3A4 represents a critical metabolic pathway with significant implications for warfarin therapy and drug development. The comprehensive characterization of this pathway, including its kinetic parameters, regulatory mechanisms, and experimental approaches, provides researchers and clinicians with valuable insights for understanding warfarin metabolism and potential drug interactions.

The unique elimination pathway of this compound through reduction rather than glucuronidation, coupled with its potent inhibitory effects on CYP2C9 and PXR activation capabilities, reveals the metabolic complexity underlying warfarin therapy. These findings highlight the importance of considering metabolite-mediated effects when predicting drug behavior and designing therapeutic regimens.

Future research directions should focus on quantifying the clinical impact of this compound's inhibitory potential on CYP2C9, elucidating the molecular basis of CYP3A4 allosteric regulation by compounds like quinidine, and exploring the potential autoinduction of warfarin metabolism through PXR activation. Additionally, population studies examining how genetic variations in carbonyl reductases impact this compound clearance may reveal new sources of interindividual variability in warfarin response.

References

- 1. Discovery of Novel Reductive Elimination Pathway for 10- ... [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of three CYP3A isoforms to metabolism of R [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic study of cytochrome P450 3A4 activity on warfarin ... [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic study of cytochrome P450 3A4 activity on warfarin ... [sciencedirect.com]

- 5. In vitro stimulation of warfarin metabolism by quinidine [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective interactions of warfarin enantiomers with ... [sciencedirect.com]

Comprehensive Technical Analysis of the Novel Reductive Elimination Pathway for 10-Hydroxywarfarin

Introduction to 10-Hydroxywarfarin and its Reductive Elimination Pathway

Warfarin (Coumadin) remains a widely prescribed anticoagulant for preventing thromboembolic events, despite its well-documented challenges with inter-individual dosage variability and narrow therapeutic index. The metabolism of warfarin involves complex pathways that significantly influence its pharmacological activity and elimination kinetics. While cytochrome P450-mediated oxidation represents the primary metabolic route for warfarin, producing various hydroxywarfarin metabolites, This compound has emerged as a metabolite of particular interest due to its unique metabolic fate and pharmacological properties.

This compound stands out among warfarin metabolites for several distinguishing characteristics. Unlike other hydroxywarfarins that undergo glucuronidation as a primary elimination pathway, this compound does not undergo significant glucuronidation and its elimination mechanism remained poorly characterized until recently [1]. This metabolite is generated primarily through CYP3A4-mediated hydroxylation of R-warfarin and has been reported as the second most abundant metabolite in human plasma [2]. Importantly, this compound exhibits significant anticoagulant activity and possesses the capacity to inhibit S-warfarin metabolism, particularly through potent competitive inhibition of CYP2C9 [3] [4]. These properties underscore the clinical relevance of understanding its complete metabolic disposition.

The discovery of a novel reductive elimination pathway for this compound addresses a significant gap in our understanding of warfarin metabolism. This pathway involves the carbonyl reduction of this compound at the C11 position, yielding corresponding alcohol metabolites that facilitate its elimination from the body [3] [1]. This reductive pathway represents a crucial alternative elimination mechanism for this compound, given its resistance to glucuronidation that serves as the primary elimination route for other hydroxywarfarins. The efficient reduction of this compound compared to other hydroxywarfarins and the parent warfarin molecule highlights its metabolic significance and potential impact on overall warfarin pharmacokinetics and pharmacodynamics.

Experimental Design and Methodologies

Computational Prediction of Metabolic Pathways

Rainbow Model Implementation: The research team employed a sophisticated deep neural network Rainbow Model to predict the likelihood of reduction reactions for warfarin and its hydroxy metabolites [1]. This computational approach simultaneously labels sites of metabolism and classifies them into five key reaction classes: stable and unstable oxidations, dehydrogenation, hydrolysis, and reduction. The model was trained on 9,674 unique molecules and 20,736 human in vitro and in vivo records from literature-curated databases, including 1,590 reduction reactions [1].

Prediction Metrics and Output: For each atom or bond site, the model generates a probability score ranging from 0 to 1.0, with higher values indicating greater likelihood of a metabolic reaction occurring at that location [1]. This quantitative output enabled ranking of hydroxywarfarin reduction potentials in comparison to the parent warfarin compound. The model correctly predicted the more efficient reduction of this compound compared to warfarin, though it did not accurately predict the reduction order of all other hydroxywarfarins [3] [1]. The Rainbow Model is publicly accessible through the Xenosite server (http://swami.wustl.edu/xenosite/p/phase1_rainbow), providing a valuable resource for the research community.

Biochemical Assays and Analytical Methods

Human Liver Cytosol Preparation: Experimental studies utilized pooled human liver cytosol (HLC150) from 150 donors to ensure representative metabolic capabilities [1]. Initial control experiments established optimal reaction conditions, including determination of appropriate protein concentrations and incubation times to maintain steady-state conditions throughout the kinetic analyses.

Substrate Preparation and Incubation Conditions: Racemic hydroxywarfarins (6-, 7-, 8-, 4'-hydroxywarfarin) and this compound isomer mixtures were prepared in methanol stock solutions [1]. Steady-state reactions were conducted with varying substrate concentrations to determine kinetic parameters. For studies examining enantioselectivity, chromatographically purified R- and S-7-hydroxywarfarin were used to explore the impact of chirality on reductase activity [1].

LC-MS/MS Metabolite Analysis: The identification and quantification of metabolic products employed an Agilent 1100 HPLC system coupled to an API4000 Triple Quadrupole mass spectrometer [1] [2]. Separation was achieved using a 4.6 × 150 mm Zorbax Eclipse 5μm XDB-C18 column maintained at 40°C. A gradient method effectively resolved all hydroxywarfarins and warfarin metabolites at a flow rate optimized for separation efficiency. This analytical approach enabled precise characterization of the reduction products, including the differentiation of alcohol metabolites resulting from C11 carbonyl reduction.

Table 1: Experimental Components for Reductive Pathway Characterization

| Component Type | Specific Source/Model | Key Characteristics/Parameters |

|---|---|---|

| Computational Model | Rainbow Deep Neural Network | Probability scores (0-1.0) for reaction likelihood; trained on 20,736 metabolic records |

| Biological System | Pooled Human Liver Cytosol (HLC150) | 150 donor pool; optimized protein concentration and incubation time |

| Analytical Instrumentation | Agilent 1100 HPLC with API4000 MS/MS | Triple quadrupole detection; C18 column (4.6×150mm, 5μm); 40°C |

| Chemical Standards | rac-hydroxywarfarins from Toronto Research Chemicals | 6-, 7-, 8-, 4'-hydroxywarfarin racemates; this compound isomer mixtures |

Experimental Workflow

The diagram below illustrates the comprehensive experimental approach used to characterize the reductive elimination pathway:

Experimental workflow for pathway characterization

Kinetic Profiling and Catalytic Efficiency

Comparative Reduction Efficiency of Hydroxywarfarins

The investigation into the reductive metabolism of various hydroxywarfarins revealed significant differences in catalytic efficiency based on the position of hydroxylation. Experimental data demonstrated that This compound undergoes more efficient reduction compared to the parent warfarin molecule and other hydroxywarfarin isomers [3] [1]. This finding was consistent with computational predictions from the Rainbow Model, which correctly anticipated the enhanced reducibility of this compound despite failing to accurately predict the reduction order of all other hydroxywarfarins.

The research indicated that the location of the hydroxyl group significantly influences reduction selectivity among hydroxywarfarins and determines the specificity of resulting metabolites [3]. While most hydroxywarfarins showed inefficient reduction, the conversion of this compound to its corresponding alcohols was sufficiently efficient to represent a clinically relevant elimination pathway. This distinction is particularly important given that this compound, unlike other hydroxywarfarins, does not undergo significant glucuronidation, making the reductive pathway potentially critical for its clearance [1].

Enantioselectivity in Reductive Metabolism

Studies with purified R- and S-7-hydroxywarfarin enantiomers provided important insights into the stereochemical aspects of the reductive pathway. The findings predicted that all hydroxywarfarin reductions are enantioselective toward R substrates and enantiospecific for S alcohol metabolites [3] [1]. This enantioselectivity aligns with previously documented patterns in warfarin reduction, where R-warfarin was more efficiently metabolized than S-warfarin, with both reactions primarily yielding S-alcohol metabolites through the action of CBR1 and AKR1C3 reductases [5].

The enantioselective nature of these reduction reactions has significant implications for warfarin metabolism in clinical settings. Since patients are administered racemic warfarin, the preferential reduction of R-hydroxywarfarins may influence overall metabolite profiles and contribute to the complex pharmacokinetic behavior observed with this medication. The production of specific alcohol metabolites with defined stereochemistry further adds to the metabolic complexity, as these secondary metabolites may possess distinct pharmacological activities or elimination characteristics.

Table 2: Kinetic Parameters of Warfarin and Metabolite Reduction

| Compound | Reduction Efficiency | Enantioselectivity | Primary Enzymes | Clinical Relevance |

|---|---|---|---|---|

| This compound | High | Preferential reduction of R-enantiomer | CBR1 > AKR1C3 | Major elimination pathway due to lack of glucuronidation |

| Warfarin | Moderate | R-warfarin > S-warfarin | AKR1C3 > CBR1 | Minor metabolic pathway (20% of metabolites) |

| 7-Hydroxywarfarin | Low | Preferential reduction of R-enantiomer | CBR1/AKR1C3 | Limited clinical significance |

| Other Hydroxywarfarins (6-, 8-, 4'-) | Low/Non-detectable | Preferential reduction of R-enantiomer | CBR1/AKR1C3 | Minimal contribution to elimination |

Reductase Enzymes Responsible for this compound Reduction

Primary Reductases and Their Contributions

Enzyme phenotyping studies identified carbonyl reductase 1 (CBR1) as the primary enzyme responsible for this compound reduction, with AKR1C3 playing a secondary, though significant, role [3] [5]. This enzyme assignment is consistent with previous findings regarding warfarin reduction, where these same cytosolic enzymes demonstrated activity toward the parent drug. However, the efficiency of this compound reduction exceeds that of warfarin, highlighting the enhanced susceptibility of this metabolite to reductive metabolism.

The relative contribution of CBR1 and AKR1C3 to this compound reduction follows a pattern similar to warfarin reduction, with CBR1 acting as the dominant reductase. Previous investigations into warfarin reduction revealed a approximately 9-fold higher reduction velocity in cytosol compared to microsomes (Vmax = 77.2 vs. 8.7 pmol/mg protein/min, respectively) [5]. Of nine recombinant cytosolic carbonyl-reducing enzymes tested, AKR1C3 and CBR1 were identified as the principal warfarin reductases, though with markedly different internal clearance values (CLint = 65.922 vs. 0.070 μL/mg protein/min for AKR1C3 and CBR1, respectively) [5].

Stereochemical Considerations in Enzyme Specificity

The reductase enzymes exhibit distinct stereoselective preferences that significantly influence the metabolic fate of this compound. CBR1 demonstrates preferential reduction of S-warfarin to form RS-wararin alcohol and SS-warfarin alcohol, while AKR1C3 exhibits stereoselective metabolism of R-warfarin to preferentially form SR-warfarin alcohol as the primary in vivo metabolite [5]. This stereochemical specificity likely extends to this compound reduction, contributing to the enantiospecific formation of S-alcohol metabolites.

The chiral aspects of this compound reduction are further complicated by the presence of multiple chiral centers in the molecule. Unlike other hydroxywarfarins, this compound contains chiral centers at both positions 9 and 10, resulting in four possible isomers that cannot be readily resolved with standard chromatographic methods [1]. This complexity presents analytical challenges for complete stereochemical characterization of the reduction products, necessitating sophisticated analytical approaches for comprehensive metabolic profiling.

Clinical Implications and Pharmacological Significance

Impact on Warfarin Therapy and Dosing Considerations

The reductive elimination pathway for this compound has substantial clinical implications due to the metabolite's significant anticoagulant activity and its capacity to inhibit S-warfarin metabolism [3]. This compound has been identified as the most potent inhibitor of CYP2C9 among warfarin metabolites, displaying approximately 3-fold higher affinity for the enzyme than S-warfarin itself [4] [2]. This potent inhibition creates a complex metabolic feedback loop where this compound, a metabolite of R-warfarin, can significantly influence the metabolism of the more potent S-warfarin enantiomer.

The efficient reduction of this compound provides a crucial elimination mechanism for this active metabolite, potentially influencing overall anticoagulant response. Variations in the activity of CBR1 and AKR1C3 between individuals could contribute to the well-documented inter-patient variability in warfarin response and dosing requirements. Patients with reduced reductase activity may experience accumulation of this compound, leading to enhanced anticoagulant effects and potentially increased bleeding risk due to both the direct activity of the metabolite and its inhibition of S-warfarin metabolism.

Interindividual Variability and Drug Interactions

The discovery of this novel reductive pathway adds another layer of complexity to understanding the pharmacogenomic influences on warfarin therapy. While polymorphisms in CYP2C9 and VKORC1 are well-established determinants of warfarin dosing, variations in CBR1 and AKR1C3 activity may represent additional sources of interindividual variability. The efficiency of this compound reduction could potentially contribute to differences in metabolite exposure and consequent anticoagulant effects, though clinical studies are needed to fully elucidate these relationships.

The reductive pathway may also represent a potential site for drug-drug interactions in patients receiving polypharmacy. Compounds that inhibit or induce CBR1 or AKR1C3 activity could potentially alter this compound elimination, thereby influencing overall warfarin response. Although such interactions have not been extensively investigated specifically for this compound reduction, they represent a theoretically important consideration for patients requiring complex medication regimens alongside warfarin therapy.

Conclusion

The discovery of the novel reductive elimination pathway for this compound represents a significant advancement in understanding warfarin metabolism and its complex pharmacokinetic behavior. This pathway provides a crucial elimination mechanism for this compound, which unlike other hydroxy metabolites, does not undergo significant glucuronidation. The efficient reduction of this compound by CBR1 and AKR1C3, combined with its potent anticoagulant activity and CYP2C9 inhibitory effects, positions this pathway as a potentially important factor in warfarin response variability.

References

- 1. Discovery of Novel Reductive Elimination Pathway for 10- ... [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Reductive Elimination Pathway for 10 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxywarfarin metabolites potently inhibit CYP2C9 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonyl reduction of warfarin: Identification and ... [sciencedirect.com]

10-hydroxywarfarin intramolecular hydrogen bonding

Structural Features and Thermodynamic Properties

The intramolecular hydrogen bonding in 10-hydroxywarfarin differs substantially from its parent compound. The table below summarizes the key experimental findings.

| Property | Warfarin | This compound | Experimental Conditions & Methods |

|---|---|---|---|

| Primary Intramolecular H-bond | OH⋯O [1] | OH⋯OH⋯O (double bridge) [1] | Structure Elucidation: Car–Parrinello molecular dynamics simulations confirmed the presence of these bonds at 298 K and 378 K. [1] |

| Experimental pKa | 4.99 [1] | 5.95 [1] | pKa Determination: Experimental and theoretical approaches were used to determine the acid dissociation constant. [1] |

| Thermodynamic Impact | Common single bridge [1] | Lower molecular flexibility; stronger rise in heat capacity and enthalpy upon dissociation. [1] | Thermodynamic Analysis: Enthalpic (ΔH) and entropic (ΔS) contributions to the dissociation free energy (ΔG) were determined. The dissociation entropy for this compound is close to zero due to offsetting effects. [1] |

Experimental Protocols for Key Analyses

Here are the methodologies used in the cited research to obtain the data above.

Thermodynamic and pKa Analysis

This protocol is derived from joint experimental/theoretical studies on acid-base equilibrium [1].

- Experimental Approach: Researchers applied combined methods to determine the enthalpic (ΔH) and entropic (ΔS) contributions to the acid dissociation free energy (ΔG).

- Theoretical Calculations: Car–Parrinello molecular dynamics simulations were performed to visualize and confirm the stability of the intramolecular hydrogen bonds (OH⋯O for warfarin and OH⋯OH⋯O for this compound) at temperatures of 298 K and 378 K.

- Environmental Impact Study: The study also involved adding a surfactant and an aprotic cosolvent, which was found to alter the enthalpy-entropy relationship and induce an upward pKa shift of up to 1.5 pH units for both molecules. [1]

Investigation of the Reductive Elimination Pathway

This protocol outlines the discovery of a novel metabolic pathway for this compound [2] [3].

- Computational Modeling: The likelihood of reduction at the C11 carbonyl was initially predicted using a deep neural Rainbow Model. This model scores atoms from 0 to 1.0, with higher values indicating a greater likelihood of a metabolic reaction.

- In Vitro Metabolic Studies: Experimental studies used human liver cytosol (HLC) from 150 donors.

- Reaction Setup: rac-10-hydroxywarfarin isomers were incubated with HLC in the presence of an NADPH-regenerating system to support reductase activity.

- Metabolite Detection: The resulting metabolites were analyzed using liquid chromatography coupled to mass spectrometry (LC-MS/MS) to confirm the formation of reduced alcohol products.

- Enzyme Identification: Inhibitor phenotyping was used to identify the specific reductases involved, pointing to CBR1 and, to a lesser extent, AKR1C3 as the primary enzymes responsible. [2] [3]

Biological and Clinical Implications

The unique structure of this compound has direct consequences for its function and metabolism.

- Inhibition of CYP2C9: this compound is a potent competitive inhibitor of the CYP2C9 enzyme, which is responsible for metabolizing the more active S-warfarin. It displays approximately three-fold higher affinity for CYP2C9 than S-warfarin itself. This inhibition can limit the metabolic clearance of the active drug, potentially contributing to inter-individual variation in warfarin response. [4]

- Novel Reductive Elimination: Unlike other hydroxywarfarin metabolites, this compound does not undergo glucuronidation. Its primary elimination pathway is now understood to be reduction by CBR1/AKR1C3 enzymes in the liver. This pathway is clinically relevant due to this compound's own anticoagulant activity and its capacity to inhibit S-warfarin metabolism. [2] [3]

The experimental workflow for studying this compound's reductive elimination pathway is summarized below.

Experimental workflow for this compound reductive elimination.

Key Limitations and Research Gaps

While the structural role of the double hydrogen bond is established, the available research has some constraints:

- Isomer Complexity: Commercial this compound is typically a mix of isomers due to chiral centers at positions 9 and 10, making it difficult to resolve and study individual isomers separately. [3]

- Limited Structural Details: The search results confirm the existence and thermodynamic impact of the OH⋯OH⋯O bond but do not provide atom-specific spatial coordinates (bond lengths and angles) for the this compound structure. [1]

References

- 1. Enthalpy–entropy relations in the acid–base equilibrium of ... [pubs.rsc.org]

- 2. Discovery of Novel Reductive Elimination Pathway for 10 ... [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Reductive Elimination Pathway for 10- ... [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

Summary of Quantitative Data for 10-Hydroxywarfarin

| Property | Value / Description | Context & Source |

|---|---|---|

| Bioactivity | Metabolite of (R)-warfarin; Inhibitor of CYP2C9 and VKOR [1]. | Contributes to overall anticoagulant effect [2]. |

| Molecular Formula | C₁₉H₁₆O₅ [1] [3] | - |

| Molecular Weight | 324.332 g/mol [1] [3] | - |

| CYP2C9 Inhibition (IC₅₀) | 1.6 μM [1] | In recombinant enzyme assays; more potent than S-warfarin [4]. |

| VKOR Inhibition | 80 ng/mL [1] | Contributes to anticoagulant activity [2]. |

| Solubility | Slightly soluble in Methanol and DMSO [1]. | Predicted. |

| Predicted Water Solubility | 0.207 mg/mL [3] | ALOGPS prediction. |

| Predicted logP | 1.95 [3] | Measures lipophilicity (Chemaxon prediction). |

| pKa (Strongest Acidic) | 5.48 [3] | Chemaxon prediction. |

A key study investigated the thermodynamics of its chiral separation, providing some directly measured thermodynamic parameters [5].

| Parameter | Value / Description |

|---|---|

| Experimental Method | Cyclodextrin-assisted Capillary Electrophoresis |

| Complexation Process | Exothermic |

| Enthalpy (ΔH) | Negative (Favourable) |

| Key Finding | Higher affinity for cyclodextrin and stronger stereoselective effect compared to warfarin. |

Metabolic Pathways and Experimental Workflows

10-hydroxywarfarin is a secondary metabolite with a unique elimination pathway. The following diagram maps its role in the broader metabolic network of warfarin.

Diagram: Metabolic fate of this compound, showing its formation from (R)-Warfarin via CYP3A4, its potent inhibition of CYP2C9, and its novel reductive elimination pathway [2] [4] [1].

Detailed Experimental Protocol: Steady-State Reduction in Human Liver Cytosol

This methodology is used to characterize the novel reductive elimination pathway of this compound [2].

- Objective: To determine the kinetics of this compound reduction to its alcohol metabolites.

- Materials:

- Chemical Standards: this compound (mixed isomers), NADPH.

- Biological System: Pooled human liver cytosol (HLC).

- Buffers: 50 mM potassium phosphate buffer, pH 7.4.

- Equipment: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS).

- Procedure:

- Reaction Setup: Incubate this compound at varying concentrations with a fixed concentration of HLC in potassium phosphate buffer.

- Initiation: Start the reaction by adding an NADPH-regenerating system to provide electrons for the reductases.

- Incubation: Maintain the reaction at 37°C under steady-state conditions (determined via prior time-course and protein linearity experiments).

- Termination: Quench the reaction at a predetermined time (e.g., 45 min) by adding an equal volume of cold ethanol containing an internal standard.

- Analysis: Centrifuge the quenched mixture and analyze the supernatant using LC-MS/MS to resolve and quantify the formation of this compound alcohol metabolites.

- Enzyme Identification: Use chemical inhibitors or recombinant enzymes (CBR1, AKR1C3) to confirm the specific reductases responsible for the activity [2] [6].

Key Research Gaps and Future Directions

- Thermodynamic Parameters: A full thermodynamic profile (e.g., ΔG, ΔH, ΔS of binding to targets like CYP2C9) is not available in the searched literature.

- Enantiomer-Specific Data: While this compound exists as multiple isomers, quantitative data on the biological activity and properties of each pure enantiomer is limited.

References

- 1. -hydroxy Warfarin | TargetMol [targetmol.com]

- 2. Discovery of Novel Reductive Elimination Pathway for 10- ... [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite R- 10 (S)- Hydroxywarfarin | DrugBank Online [go.drugbank.com]

- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

- 5. Cyclodextrin-assisted enantioseparation of warfarin and... [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonyl reduction of warfarin: Identification and ... [sciencedirect.com]

Thermodynamic Properties and Acid-Base Equilibrium

The table below summarizes the core thermodynamic parameters for the acid-base dissociation of Warfarin and its metabolite, 10-hydroxywarfarin, from joint experimental and theoretical studies [1].

| Compound | pKa | Dissociation Free Energy | Enthalpic Contribution (ΔH) | Entropic Contribution (TΔS) |

|---|---|---|---|---|

| Warfarin | 4.99 | Information not provided | Information not provided | Information not provided |

| This compound | 5.95 | Information not provided | Strong rise upon dissociation | Close to zero upon dissociation |

The higher pKa of this compound indicates it is a weaker acid compared to Warfarin. This difference is governed by distinct intramolecular hydrogen bonding [1]:

- Warfarin: Stabilized by a single OH⋯O hydrogen bond.

- This compound: Stabilized by an uncommon double hydrogen bridge OH⋯OH⋯O.

This double bridge makes the this compound molecule less flexible, leading to a sharper increase in enthalpy (ΔH) during dissociation. The entropic contribution (TΔS) is near zero because the entropy loss from ion solvation and entropy gain from breaking intramolecular bonds are roughly equal in magnitude [1].

The addition of surfactants or aprotic cosolvents can induce upward pKa shifts of up to 1.5 units for both molecules, though through "totally different" thermodynamic changes [1].

Metabolic Pathways and Reduction

This compound is a primary metabolite of the anticoagulant drug Warfarin. A key finding is that This compound is the only primary metabolite that does not undergo glucuronidation, and its elimination pathway was historically unknown [2].

Research indicates that reduction is a potential elimination pathway. The metabolic relationship is visualized below:

Figure 1. Metabolic pathways of warfarin and its hydroxy metabolites.

The reduction of this compound is catalyzed primarily by the CBR1 enzyme, and to a lesser extent by AKR1C3 [2]. This pathway is thought to be clinically relevant because this compound itself possesses anticoagulant activity and may inhibit the metabolism of the more potent S-warfarin, potentially influencing the overall drug effect [2].

References

Comprehensive Technical Profile: Physicochemical Properties, Metabolism, and Experimental Analysis of 10-Hydroxywarfarin

Introduction and Chemical Overview

10-Hydroxywarfarin is a clinically significant metabolite of the widely prescribed anticoagulant drug warfarin. As a major oxidative metabolite generated primarily through cytochrome P450-mediated metabolism, this compound exhibits distinct physicochemical properties that influence its behavior in biological systems and contribute to the complex pharmacokinetic profile of warfarin therapy. Understanding the precise thermodynamic parameters, metabolic pathways, and experimental approaches for studying this compound is essential for researchers and drug development professionals working on anticoagulant therapies and metabolic disposition of drugs. This technical guide provides a comprehensive examination of this compound's properties, with particular emphasis on its acid-base equilibrium characteristics, entropy-enthalpy relationships, and metabolic fate based on current experimental and theoretical research.

The position of the hydroxyl group at the 10-position of the coumarin ring structure differentiates this metabolite from other hydroxywarfarin isomers and confers unique thermodynamic behavior and metabolic stability. Unlike other hydroxywarfarins that undergo extensive glucuronidation, this compound displays distinct elimination pathways that remain partially characterized. This profile synthesizes experimental data from joint computational and empirical studies to provide researchers with validated protocols and reference parameters for ongoing investigations into warfarin metabolism and its clinical implications.

Basic Physicochemical Properties

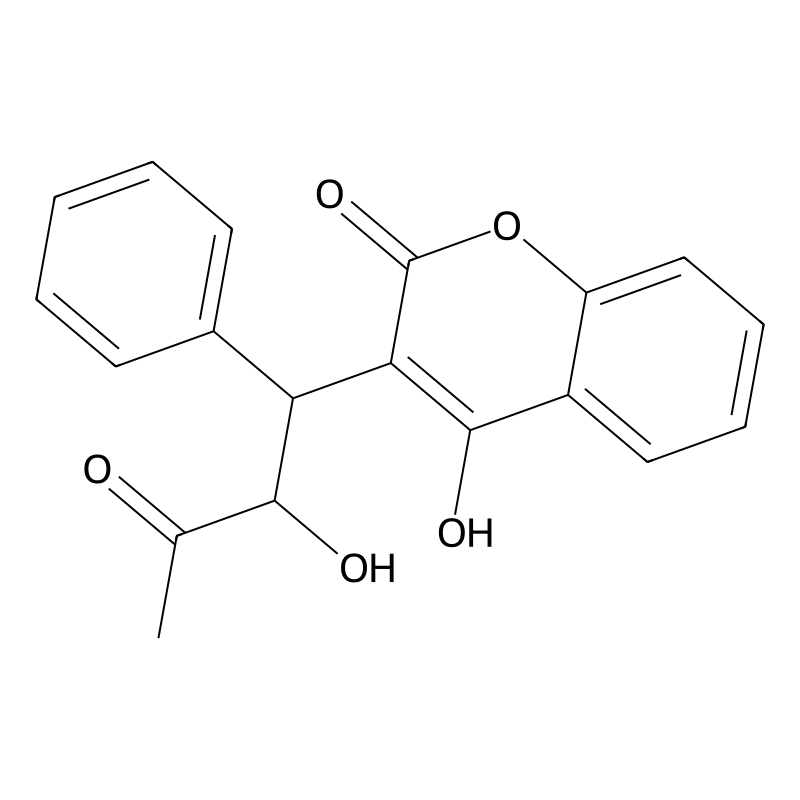

This compound (Chemical Name: 4-Dihydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one; CAS Registry Number: 83219-99-2) is a solid crystalline compound with a melting point of 183-185 °C [1]. It exhibits solubility in polar organic solvents including DMSO and methanol, but limited aqueous solubility, which has implications for its experimental handling and biological disposition. The compound's solid form is colorless under standard conditions [1].

The molecular formula of this compound is C19H16O5, with a molecular weight of 324.33 g/mol. Its structure incorporates multiple functional groups that contribute to its physicochemical behavior: a coumarin lactone ring, a pendant benzyl alcohol group, and the characteristic C10 hydroxyl group that distinguishes it from other warfarin metabolites [1]. The compound is typically stored at refrigerated temperatures (2-8°C) to maintain stability, and appropriate personal protective equipment including eyeshields, gloves, and respirators is recommended during handling due to its acute oral toxicity [1].

Table 1: Basic Physicochemical Properties of this compound

| Property | Specification | Experimental Conditions |

|---|---|---|

| Molecular Formula | C19H16O5 | - |

| Molecular Weight | 324.33 g/mol | - |

| Melting Point | 183-185 °C | - |

| Solubility | Soluble in DMSO, methanol | 25°C |

| Physical Form | Colorless solid | 25°C |

| Storage Conditions | 2-8°C | - |

Acid-Base Thermodynamics and Dissociation Parameters

The acid-base equilibrium of this compound exhibits distinctive thermodynamic features that differentiate it from the parent warfarin compound. Experimental studies have determined that this compound has a pKa value of 5.95, significantly higher than warfarin's pKa of 4.99 [2]. This difference in acidity reflects the substantial influence of the additional hydroxyl group on the molecule's electronic distribution and stabilization of the anionic form.

The dissociation process of this compound is characterized by unique enthalpy-entropy compensation relationships. A joint experimental and theoretical study employing Car-Parrinello molecular dynamics has revealed that the dissociation free energy for this compound is governed by an uncommon double hydrogen bridge (OH⋯OH⋯O) that imposes lower molecular flexibility compared to the single intramolecular hydrogen bond (OH⋯O) present in warfarin [2]. This structural constraint results in a more pronounced increase in heat capacity and enthalpy upon dissociation relative to warfarin. The entropic contribution to the dissociation process is particularly noteworthy, as it approaches zero due to a balance between two opposing effects: the entropic loss associated with ion solvation and the entropic gain resulting from breaking intramolecular hydrogen bonds [2].

Table 2: Thermodynamic Parameters for Acid-Base Dissociation of Warfarin and this compound

| Parameter | Warfarin | This compound | Experimental Conditions |

|---|---|---|---|

| pKa | 4.99 | 5.95 | Joint experimental/theoretical study [2] |

| Intramolecular H-bond | OH⋯O | OH⋯OH⋯O | Car-Parrinello MD simulations [2] |

| Molecular Flexibility | Higher | Lower constrained by double bridge | Computational dynamics [2] |

| Enthalpy Change upon Dissociation | Moderate | Stronger rise | Thermodynamic analysis [2] |

| Entropic Contribution | Negative | Approximately zero | Entropy-enthalpy compensation [2] |

Environmental factors significantly modulate the acid-base thermodynamics of this compound. Studies have demonstrated that the addition of surfactants and aprotic cosolvents induces substantial upward pKa shifts of up to 1.5 pH units for both warfarin and this compound [2]. However, the thermodynamic mechanisms underlying these perturbations differ fundamentally between the two compounds. For this compound, the presence of the double hydrogen bond bridge appears to amplify the thermodynamic response to microenvironment changes, though the precise structural basis for this sensitivity requires further investigation.

Metabolic Pathways and Elimination Characteristics

This compound occupies a unique position in warfarin metabolism as a major CYP3A4 metabolite of (R)-warfarin that follows distinct elimination pathways compared to other hydroxywarfarin isomers [1]. While most primary hydroxywarfarin metabolites undergo extensive glucuronidation by UDP-glucuronosyltransferases (UGTs) as a prerequisite for biliary and renal excretion, this compound represents an exception to this pattern as it does not undergo glucuronidation [3]. This distinctive metabolic stability against phase II conjugation necessitates alternative elimination mechanisms that remain partially characterized.

Recent research has identified a novel reductive pathway as a potentially significant route for this compound clearance [3]. Computational modeling using the Rainbow deep neural network model predicts that this compound undergoes reduction more efficiently than the parent warfarin compound at the C11 carbonyl position [3]. Experimental studies with human liver cytosol have confirmed this metabolic transformation, identifying carbonyl reductases CBR1 and, to a lesser extent, AKR1C3 as the principal enzymes responsible for catalyzing this reaction [3]. The reduction proceeds enantioselectively toward R substrates and is enantiospecific for S alcohol metabolites, adding complexity to the metabolic scheme.

The following diagram illustrates the major metabolic pathways of this compound:

Figure 1: Major Metabolic Pathways of this compound. The metabolite is generated primarily via CYP3A4 oxidation of warfarin and undergoes unique elimination pathways including reduction by CBR1/AKR1C3 enzymes, distinct from glucuronidation pathways used by other hydroxywarfarins.

The metabolic fate of this compound has clinical implications beyond elimination, as this metabolite retains significant anticoagulant activity and demonstrates the capacity to inhibit S-warfarin metabolism [3]. Unlike other hydroxywarfarins that largely lose their pharmacological activity upon oxidation, this compound maintains the ability to inhibit vitamin K oxidoreductase complex 1 (VKORC1), potentially contributing to the overall anticoagulant effect during warfarin therapy. Furthermore, its inhibition of S-warfarin metabolism may alter the pharmacokinetic profile of the more potent S-enantiomer, potentially influencing dose-response relationships in clinical settings.

Experimental Methodologies and Protocols

Thermodynamic Characterization Protocols